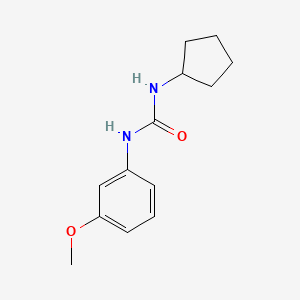![molecular formula C23H28N2O2 B5359333 N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide](/img/structure/B5359333.png)
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide, also known as CXB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CXB is a selective antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in pain perception and inflammation.
Mechanism of Action
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide's mechanism of action involves its selective antagonism of TRPV1 channels. TRPV1 channels are involved in the perception of pain and inflammation, and this compound's antagonism of these channels reduces the activity of nociceptive neurons, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound's selective antagonism of TRPV1 channels has several biochemical and physiological effects. This compound reduces the activity of nociceptive neurons, leading to a reduction in pain and inflammation. This compound also reduces the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play a role in the development of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying pain and inflammation. This compound's selectivity for TRPV1 channels also reduces the risk of off-target effects. However, this compound's solubility in water is limited, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide research. One area of interest is the development of novel this compound analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of this compound's potential use in the treatment of other conditions, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide involves several steps, starting from the reaction of 2-chloro-5-nitrobenzoic acid with cyclobutanone to form 2-cyclobutyl-5-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with cyclohexylamine to form N-(cyclohexylamino)-2-cyclobutyl-5-aminobenzoic acid, which is then coupled with 2-phenoxybenzoyl chloride to form this compound.
Scientific Research Applications
N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. TRPV1 channels are involved in the perception of pain and inflammation, and this compound's selective antagonism of these channels has been shown to reduce pain and inflammation in animal models. This compound has also been studied for its potential use in the treatment of other conditions, such as epilepsy, anxiety, and depression.
properties
IUPAC Name |
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-23(25-21-16-15-20(21)24-17-9-3-1-4-10-17)19-13-7-8-14-22(19)27-18-11-5-2-6-12-18/h2,5-8,11-14,17,20-21,24H,1,3-4,9-10,15-16H2,(H,25,26)/t20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJBRXCIMZGLW-RTWAWAEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCC2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2CC[C@@H]2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,4-dioxan-2-ylcarbonyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5359253.png)
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359265.png)
![methyl 3-{[(3-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5359272.png)
![2,6-dihydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-3-yl]benzamide](/img/structure/B5359278.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B5359292.png)

![2-(2-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5359312.png)
![3-({2-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5359313.png)
![3-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5359325.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5359353.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)

![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)